molecular formula C4H9ClFN B2669638 (E)-4-Fluorobut-2-en-1-amine;hydrochloride CAS No. 2416245-87-7

(E)-4-Fluorobut-2-en-1-amine;hydrochloride

Cat. No. B2669638
CAS RN: 2416245-87-7
M. Wt: 125.57
InChI Key: VNWNOELYUQSTIS-OWOJBTEDSA-N
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Description

(E)-4-Fluorobut-2-en-1-amine;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as 4-Fluoro-2-butene-1-amine hydrochloride or FBA HCl. It is a colorless to light yellow crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Environmental Science and Water Treatment

  • Reactions with Aqueous Chlorine: Research on fluoroquinolone antibacterial agents in water chlorination processes reveals insights into how fluoro-containing compounds interact with chlorine. This study could inform the environmental fate of "(E)-4-Fluorobut-2-en-1-amine;hydrochloride" in water treatment scenarios (Dodd et al., 2005).

Medicinal Chemistry and Drug Design

  • Antibacterial Agents: The synthesis and evaluation of fluoro-substituted pyridonecarboxylic acids as antibacterial agents highlight the significance of fluoro-groups in enhancing the activity of medicinal compounds. This research suggests potential applications in developing new antibacterial drugs (Egawa et al., 1984).

Corrosion Inhibition

  • Mild Steel Protection: The study on triazole Schiff bases, including fluoro-benzylidene derivatives, as corrosion inhibitors for mild steel, underscores the utility of fluoro-containing compounds in materials science for protecting metals in acidic media (Chaitra et al., 2015).

Organic Synthesis and Catalysis

  • Electrophilic Amination: Research demonstrating the electrophilic amination of fluorophenols to completely remove the fluorine atom provides insight into synthetic routes that could be applicable for modifying or synthesizing fluoroamine compounds (Bombek et al., 2004).

Fluorescence and Photophysics

  • Excited-State Intramolecular Proton Transfer: A study on the modulation of excited-state intramolecular proton transfer in dimers based on hydroxybenzofuran benzoxazole units, including fluoro-substituted derivatives, highlights the impact of fluoro-groups on photophysical properties, which could be relevant for designing fluorescent probes or materials (Heyer et al., 2017).

properties

IUPAC Name

(E)-4-fluorobut-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQSOUYWFLQYDA-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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